molecular formula C21H17FN4O3 B2699417 2-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(2-fluorophenyl)pyridazin-3(2H)-one CAS No. 1105224-12-1

2-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(2-fluorophenyl)pyridazin-3(2H)-one

Cat. No. B2699417
M. Wt: 392.39
InChI Key: HEBRVUBREHLNQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(2-fluorophenyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C21H17FN4O3 and its molecular weight is 392.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Derivatives

A foundational aspect of the research into this compound involves the synthesis of various heterocyclic derivatives, including pyrazoloylhydroximoyl chlorides, furanones, and oxadiazoles. These derivatives are pivotal in the development of new molecules with potential applications in medicinal chemistry and materials science. For instance, the work by Zohdi et al. explored the synthesis of heterocycles like quinoxaline and benzothiadiazine derivatives, providing insights into the chemical versatility and potential utility of these compounds in synthesizing novel heterocyclic frameworks (Zohdi, Osman, & Abdelhamid, 1997).

Antimicrobial and Antioxidant Properties

Several studies have focused on evaluating the antimicrobial and antioxidant properties of synthesized heterocyclic derivatives, underscoring their potential in addressing various biological challenges. The research by Abou-Elmagd et al. on the ring transformation and antimicrobial activity of indolyl-substituted 2(3H)-furanones highlights the bioactivity of these compounds against a range of bacteria and fungi, suggesting their utility in developing new antimicrobial agents (Abou-Elmagd, El-ziaty, & Abdalha, 2015).

Novel Synthesis Methods

Innovations in synthesis methods, such as microwave-assisted synthesis, have been explored to improve the efficiency and yield of heterocyclic derivatives. This approach has been demonstrated by Gaonkar et al., who synthesized a novel series of 2-{4-[2-(N-methyl-2-pyridylamino)ethoxy]phenyl}-5-substituted 1,3,4-oxadiazoles, showcasing the potential for rapid, high-yield synthesis of complex molecules (Gaonkar, Nagashima, & Shimizu, 2011).

Structural and Activity Analysis

The compound and its derivatives have been subjected to structural analysis and activity evaluation, contributing to the understanding of their physicochemical properties and potential applications. For example, the synthesis, characterization, and antibacterial activity study conducted by Rai et al. on oxadiazole derivatives provided valuable data on the structure-activity relationships of these compounds, paving the way for their potential therapeutic use (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).

properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(2-fluorophenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O3/c1-2-28-15-9-7-14(8-10-15)21-23-19(29-25-21)13-26-20(27)12-11-18(24-26)16-5-3-4-6-17(16)22/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBRVUBREHLNQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(2-fluorophenyl)pyridazin-3(2H)-one

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